(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol: is a chemical compound with the molecular formula C9H14F2O It is characterized by a bicyclic structure with two fluorine atoms attached to the eighth carbon and a hydroxymethyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced via a Grignard reaction using formaldehyde as the carbon source.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol can be oxidized to form a carboxylic acid using oxidizing agents such as or .
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like .
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)carboxylic acid.
Reduction: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties. Fluorinated compounds are known for their ability to enhance the efficacy and selectivity of drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to its target proteins, leading to increased potency and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
8,8-Difluorobicyclo[5.1.0]octan-4-one: This compound is similar in structure but lacks the hydroxymethyl group, which can significantly alter its reactivity and applications.
8-Oxabicyclo[3.2.1]octane:
8-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring, leading to different biological activities and applications.
Uniqueness: (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance metabolic stability and bioavailability, while the hydroxymethyl group allows for further functionalization and interaction with molecular targets.
Properties
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJNLADVJNGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.